4-fluoro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide
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Overview
Description
4-fluoro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide is a synthetic organic compound with the molecular formula C11H10FN3O. It is characterized by the presence of a fluorine atom on the benzamide ring and a pyrazole moiety, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 5-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions.
Attachment of the propyl chain: The pyrazole derivative is then reacted with a propylating agent to introduce the propyl group.
Formation of the benzamide: The final step involves the reaction of the propylated pyrazole with 4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane (CH2Cl2) and tetrahydrofuran (THF), and reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways . The pyrazole moiety plays a crucial role in the compound’s activity by facilitating interactions with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
- 2-chloro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
- 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
Uniqueness
4-fluoro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide is unique due to the presence of both a fluorine atom and a propylated pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16FN3O |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
4-fluoro-N-[3-(5-methylpyrazol-1-yl)propyl]benzamide |
InChI |
InChI=1S/C14H16FN3O/c1-11-7-9-17-18(11)10-2-8-16-14(19)12-3-5-13(15)6-4-12/h3-7,9H,2,8,10H2,1H3,(H,16,19) |
InChI Key |
MOZLZPHSHWRONY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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